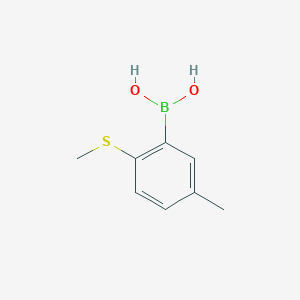
5-甲基-2-(甲硫基)苯硼酸
描述
5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1259443-48-5 . It has a molecular weight of 182.05 and is a solid at room temperature . The IUPAC name for this compound is 5-methyl-2-(methylsulfanyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate . The resulting ester is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The InChI code for 5-Methyl-2-(methylthio)phenylboronic acid is 1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids like 5-Methyl-2-(methylthio)phenylboronic acid are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)phenylboronic acid is a solid at room temperature . and should be stored at temperatures between 2-8°C .科学研究应用
-
Coupling Reactions : Phenylboronic acids, including “5-Methyl-2-(methylthio)phenylboronic acid”, are often used in coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
-
Preparation of Selective Inhibitors : Some phenylboronic acids are used in the preparation of selective inhibitors, which can be used as potential antitumors and radioprotectants . These inhibitors work by blocking the activity of certain enzymes or proteins, thereby preventing the growth of cancer cells .
-
Asymmetric Arylation of Aldehydes : Phenylboronic acids can be used in the asymmetric arylation of aldehydes . This reaction is used to create chiral compounds, which are important in many areas of chemistry, including drug development .
-
Stereoselective Hydroarylation Reactions : Phenylboronic acids can be used in stereoselective hydroarylation reactions . These reactions are used to create compounds with specific stereochemistry, which can be important in the development of pharmaceuticals .
-
Suzuki-Miyaura Cross-Coupling : Phenylboronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for creating carbon-carbon bonds, and is widely used in organic synthesis .
-
Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates : Some phenylboronic acids are used in the synthesis of oxazoline-substituted potassium organotrifluoroborates . These compounds have a variety of uses in organic synthesis .
-
Coupling Reactions : Phenylboronic acids, including “5-Methyl-2-(methylthio)phenylboronic acid”, are often used in coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
-
Preparation of Selective Inhibitors : Some phenylboronic acids are used in the preparation of selective inhibitors, which can be used as potential antitumors and radioprotectants . These inhibitors work by blocking the activity of certain enzymes or proteins, thereby preventing the growth of cancer cells .
-
Asymmetric Arylation of Aldehydes : Phenylboronic acids can be used in the asymmetric arylation of aldehydes . This reaction is used to create chiral compounds, which are important in many areas of chemistry, including drug development .
-
Stereoselective Hydroarylation Reactions : Phenylboronic acids can be used in stereoselective hydroarylation reactions . These reactions are used to create compounds with specific stereochemistry, which can be important in the development of pharmaceuticals .
-
Suzuki-Miyaura Cross-Coupling : Phenylboronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for creating carbon-carbon bonds, and is widely used in organic synthesis .
-
Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates : Some phenylboronic acids are used in the synthesis of oxazoline-substituted potassium organotrifluoroborates . These compounds have a variety of uses in organic synthesis .
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
属性
IUPAC Name |
(5-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWXIOFGZGNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)phenylboronic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

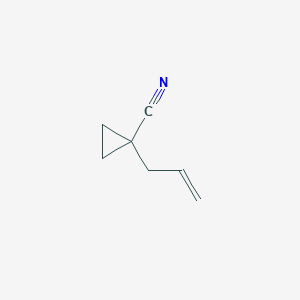
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
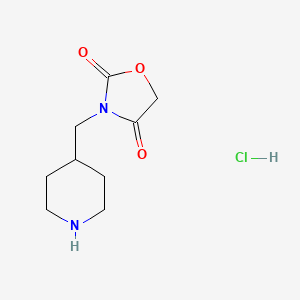
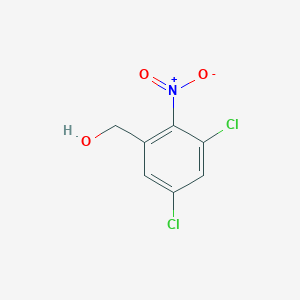
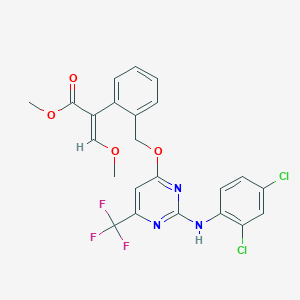
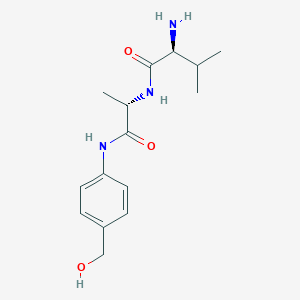

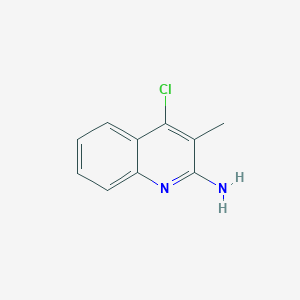
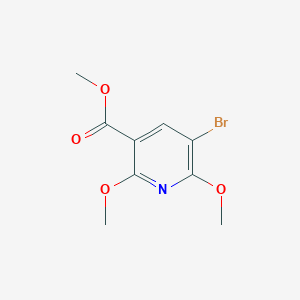
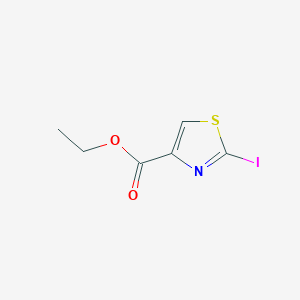
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
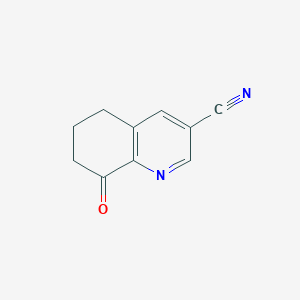
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)